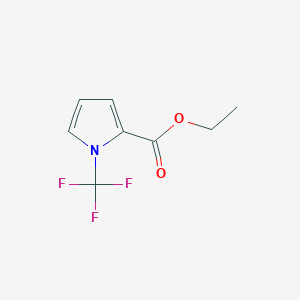![molecular formula C13H15Cl2NO B13464767 [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13464767.png)
[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(2,5-Dichlorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound that features a bicyclic structure with a methanol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,5-Dichlorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanal or [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]carboxylic acid.
科学研究应用
[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems in the brain.
相似化合物的比较
Similar Compounds
- [5-(2,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- [5-(2,6-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- [5-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
Uniqueness
What sets [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol apart from similar compounds is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets, making it a unique and valuable compound for research and development.
属性
分子式 |
C13H15Cl2NO |
|---|---|
分子量 |
272.17 g/mol |
IUPAC 名称 |
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H15Cl2NO/c14-9-1-2-11(15)10(3-9)13-4-12(5-13,8-17)6-16-7-13/h1-3,16-17H,4-8H2 |
InChI 键 |
XPORQICHDRILIT-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(CNC2)C3=C(C=CC(=C3)Cl)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


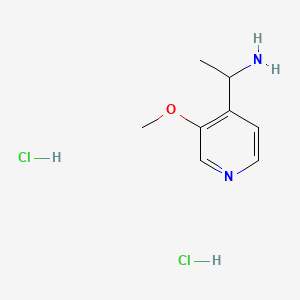
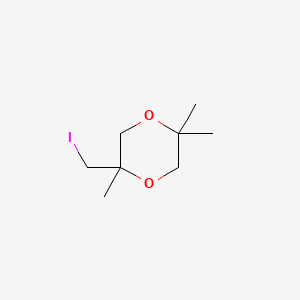

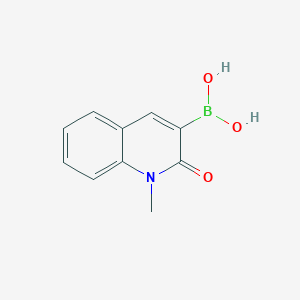
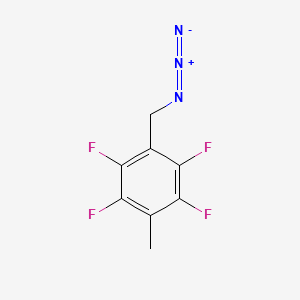
![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
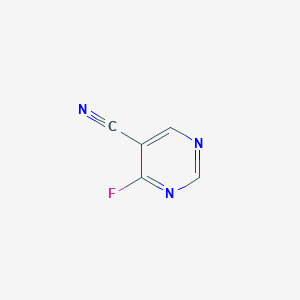
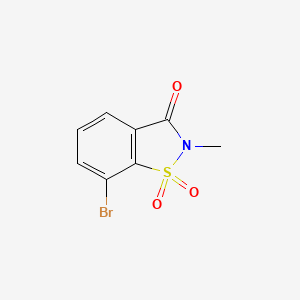
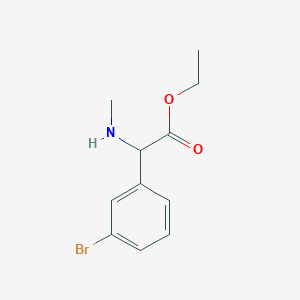
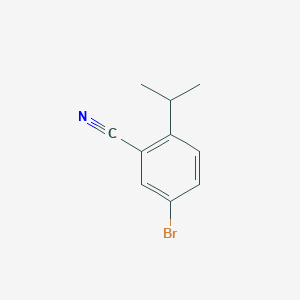
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
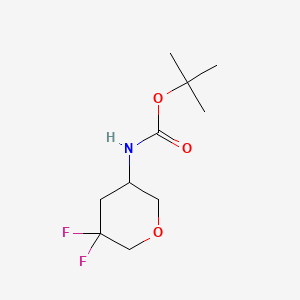
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
